

# Spectroscopic Analysis of 3-Nitrophthalic Acid: A Technical Overview

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Nitrophthalic acid

Cat. No.: B027452

[Get Quote](#)

This guide provides a comprehensive overview of the spectroscopic data for **3-nitrophthalic acid**, a compound frequently used as a precursor in the synthesis of dyes, pigments, and pharmaceutical intermediates.<sup>[1]</sup> The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopic profiles, offering valuable data for researchers, scientists, and professionals in drug development.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the molecular structure of a compound. The following tables summarize the <sup>1</sup>H and <sup>13</sup>C NMR data for **3-nitrophthalic acid**.

### <sup>1</sup>H NMR Spectroscopic Data

The proton NMR spectrum of **3-nitrophthalic acid** displays characteristic signals for its aromatic protons and the acidic protons of the carboxylic acid groups.

Assignment	Chemical Shift ( $\delta$ ) ppm	Solvent	Instrument Frequency
Carboxylic Acid (-COOH)	~13.8 (broad)	DMSO-d <sub>6</sub>	399.65 MHz
Aromatic CH	8.321	DMSO-d <sub>6</sub>	399.65 MHz
Aromatic CH	8.246	DMSO-d <sub>6</sub>	399.65 MHz
Aromatic CH	7.809	DMSO-d <sub>6</sub>	399.65 MHz

Table 1: <sup>1</sup>H NMR  
chemical shifts for 3-  
Nitrophthalic acid.  
Data sourced from  
ChemicalBook.[2]

## <sup>13</sup>C NMR Spectroscopic Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Assignment	Chemical Shift ( $\delta$ ) ppm	Solvent
C=O (Carboxylic Acid)	167.1	DMSO-d <sub>6</sub>
C=O (Carboxylic Acid)	165.8	DMSO-d <sub>6</sub>
C-NO <sub>2</sub>	149.7	DMSO-d <sub>6</sub>
Aromatic CH	136.2	DMSO-d <sub>6</sub>
Aromatic C	132.8	DMSO-d <sub>6</sub>
Aromatic CH	129.2	DMSO-d <sub>6</sub>
Aromatic C	128.9	DMSO-d <sub>6</sub>
Aromatic CH	124.5	DMSO-d <sub>6</sub>

Table 2: <sup>13</sup>C NMR chemical shifts for 3-Nitrophthalic acid.

Data obtained in DMSO-d<sub>6</sub>.[\[1\]](#)

[\[3\]](#)

## Vibrational Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups and overall structure.

## Infrared (IR) Spectroscopic Data

The IR spectrum of **3-nitrophthalic acid** is characterized by absorptions corresponding to the carboxylic acid and nitro functional groups, as well as the aromatic ring.

Frequency (cm <sup>-1</sup> )	Assignment	Intensity
~3000 (broad)	O-H stretch (Carboxylic acid dimer)	Strong, Broad
~1700	C=O stretch (Carboxylic acid)	Strong
1530-1550	N-O asymmetric stretch (Nitro group)	Strong
1345-1365	N-O symmetric stretch (Nitro group)	Strong
~1600, ~1475	C=C stretch (Aromatic ring)	Medium
~1250	C-O stretch (Carboxylic acid)	Medium

Table 3: Key IR absorption bands for 3-Nitrophthalic acid.

[\[1\]](#)

## Raman Spectroscopic Data

Raman spectroscopy provides further insight into the molecular vibrations, particularly for non-polar bonds and symmetric vibrations.

Raman Shift (cm <sup>-1</sup> )	Assignment
~1610	Aromatic ring stretch
~1540	NO <sub>2</sub> asymmetric stretch
~1360	NO <sub>2</sub> symmetric stretch
~1300	Aromatic ring breathing
~840	C-N stretch

Table 4: Characteristic Raman shifts for 3-Nitrophthalic acid. Data obtained using a Bruker MultiRAM Stand Alone FT-Raman Spectrometer.

## Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The general procedures are outlined below.

### NMR Spectroscopy Protocol

A sample of **3-nitrophthalic acid** (approximately 35-40 mg) was dissolved in 0.5 mL of deuterated dimethyl sulfoxide (DMSO- $d_6$ ). The solution was transferred to a 5 mm NMR tube.  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were acquired on a spectrometer, such as a Bruker WM-300 or a Varian XL-100, operating at an appropriate frequency. Tetramethylsilane (TMS) was used as an internal standard.

### IR Spectroscopy Protocol

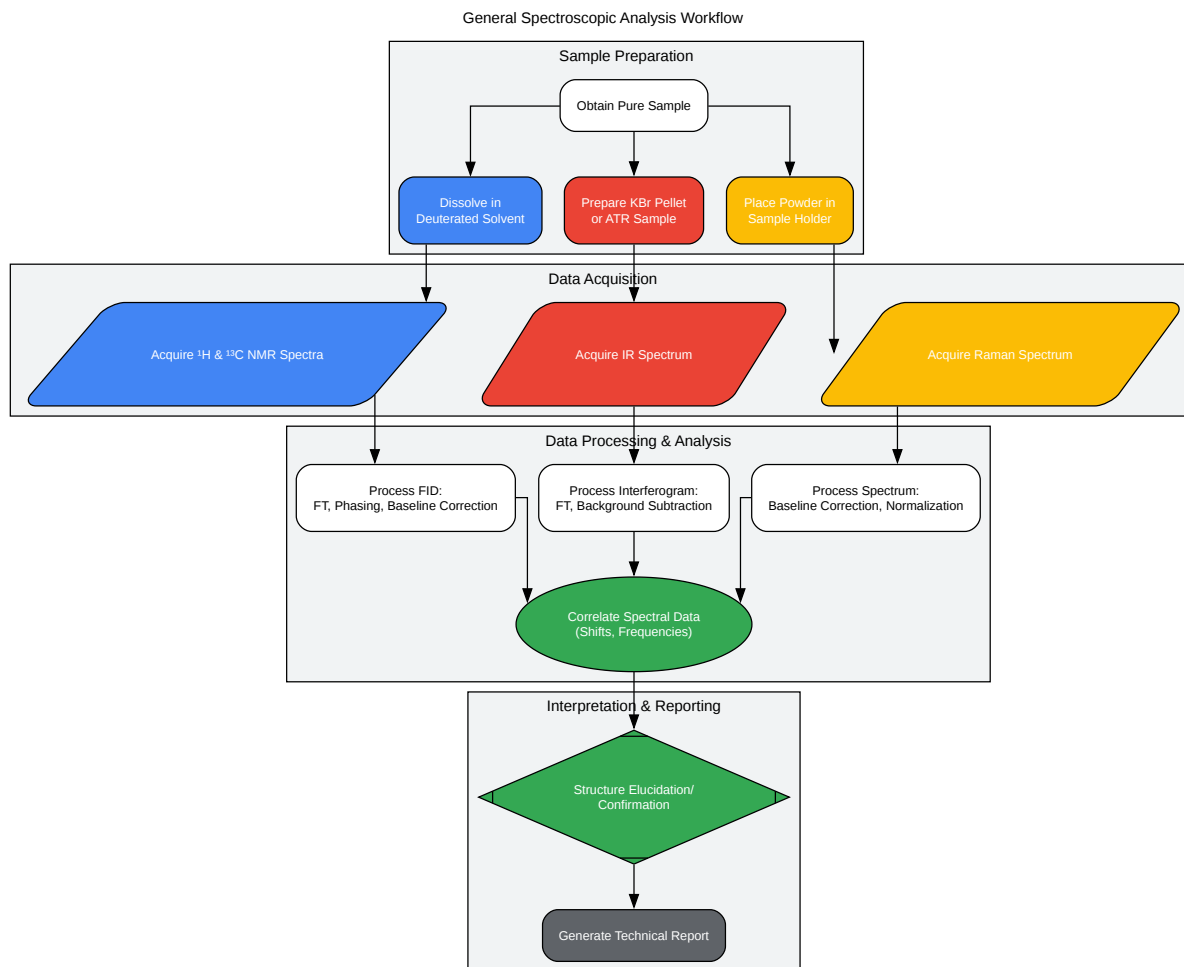
For solid-state analysis, a small amount of **3-nitrophthalic acid** was finely ground with potassium bromide (KBr) powder. The mixture was then pressed into a thin, transparent pellet. The KBr pellet was placed in the sample holder of an FTIR spectrometer, such as a Bruker Tensor 27 FT-IR, and the spectrum was recorded. Alternatively, a sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory.

### Raman Spectroscopy Protocol

A powder sample of **3-nitrophthalic acid** was placed in a suitable container for Raman analysis. The FT-Raman spectrum was obtained using a Bruker MultiRAM Stand Alone FT-Raman Spectrometer. The sample was irradiated with a laser, and the scattered light was collected and analyzed.

## Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound like **3-nitrophthalic acid**.



[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Page loading... [guidechem.com]
- 2. 3-Nitrophthalic acid(603-11-2) <sup>1</sup>H NMR [m.chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of 3-Nitrophthalic Acid: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b027452#spectroscopic-data-nmr-ir-raman-of-3-nitrophthalic-acid]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

